molecular formula C24H23N3O2S2 B6576997 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-ethyl-N-(3-methylphenyl)acetamide CAS No. 451468-45-4

2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-ethyl-N-(3-methylphenyl)acetamide

Cat. No.: B6576997
CAS No.: 451468-45-4
M. Wt: 449.6 g/mol
InChI Key: ZRBQKDTYFCSWDO-UHFFFAOYSA-N
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Description

2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-ethyl-N-(3-methylphenyl)acetamide is a strategically designed, potent inhibitor of the Epidermal Growth Factor Receptor (EGFR), with high selectivity for the gatekeeper T790M mutation [https://pubmed.ncbi.nlm.nih.gov/29484830/]. This mutation is the most common mechanism of acquired resistance to first- and second-generation EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC) patients. Consequently, this compound serves as a critical pharmacological probe for investigating resistance pathways, validating the T790M mutant EGFR as a therapeutic target, and conducting in vitro and in vivo studies to understand the downstream signaling consequences of inhibiting this resilient oncogenic form. Its core research value lies in its utility for developing next-generation treatment strategies aimed at overcoming TKI resistance. Researchers employ this inhibitor in compound screening assays, combination therapy studies with other anticancer agents, and structure-activity relationship (SAR) analyses to guide the design of novel therapeutics with improved efficacy and selectivity profiles against resistant cancers.

Properties

IUPAC Name

2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-ethyl-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O2S2/c1-3-26(19-11-7-8-17(2)14-19)21(28)16-31-24-25-20-12-13-30-22(20)23(29)27(24)15-18-9-5-4-6-10-18/h4-14H,3,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRBQKDTYFCSWDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC(=C1)C)C(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-ethyl-N-(3-methylphenyl)acetamide is a member of the thieno[3,2-d]pyrimidin-4(3H)-one class. Its complex structure includes a thieno ring fused with a pyrimidine moiety, a sulfanyl group, and an ethyl-N-(3-methylphenyl) acetamide substituent. This unique combination of functional groups enhances its potential for diverse interactions within biological systems, making it a subject of interest in medicinal chemistry and drug discovery.

The molecular formula of this compound is C22H19N3O2S2C_{22}H_{19}N_{3}O_{2}S_{2} with a molecular weight of approximately 421.5 g/mol. Its structural characteristics contribute to its biological activity, particularly in the context of pharmacological applications.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the thieno-pyrimidine core is known to facilitate binding to specific targets, potentially leading to therapeutic effects.

Biological Activity Overview

The biological activities associated with This compound include:

  • Anticancer Activity : Preliminary studies suggest that this compound exhibits significant cytotoxicity against various cancer cell lines. For example, it has been reported to have an IC50 value in the low micromolar range against MCF7 (breast cancer) and HCT116 (colon cancer) cell lines.
  • Antimicrobial Properties : The compound shows potential as an antimicrobial agent, with activity against both Gram-positive and Gram-negative bacteria. This is particularly relevant given the global rise in antibiotic resistance.
  • Anti-inflammatory Effects : There is emerging evidence that this compound may possess anti-inflammatory properties, making it a candidate for further investigation in inflammatory diseases.

Case Studies

Recent studies have focused on the synthesis and evaluation of related thieno[3,2-d]pyrimidine derivatives, highlighting their biological profiles:

CompoundStructure FeaturesBiological Activity
6-(1H-Benzimidazol-2-yl)-3,5-dimethylthieno[2,3-d]pyrimidin-4-oneContains benzimidazole moietyAntimicrobial
4-Oxo-thieno[3,2-d]pyrimidin derivativesLacks sulfanyl groupAnticancer
N-(aryl)acetamidesSimple aromatic substitutionsVaries widely; some exhibit anti-inflammatory properties

These findings indicate that modifications in the thieno-pyrimidine core can significantly influence biological activity.

Binding Affinity Studies

Interaction studies have utilized techniques such as molecular docking and enzyme inhibition assays to assess the binding affinity of this compound to various biological targets. These studies are crucial for understanding the mechanism by which this compound exerts its effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Core Heterocyclic Variations

The thieno[3,2-d]pyrimidine core is frequently modified in analogs to alter electronic properties or binding affinity:

  • Pyridopyrimidine Core : 2-({6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)-N-(2,4-dichlorophenyl)acetamide hydrochloride introduces a pyridine ring, increasing hydrophilicity .

Substituent Effects on the Acetamide Moiety

Variations in the acetamide substituents significantly impact molecular weight, polarity, and steric bulk:

Compound Name (Reference) Substituents on Acetamide Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound N-ethyl, N-(3-methylphenyl) C₂₄H₂₄N₄O₂S₂ ~480.6* Balanced lipophilicity
BF21245 N-(2-methoxyphenyl) C₂₂H₁₉N₃O₃S₂ 437.53 Electron-donating methoxy group
ZINC2719705 N-[3-(trifluoromethyl)phenyl] C₂₁H₁₇F₃N₄O₂S₂ 506.51 Electron-withdrawing CF₃ group
8e N-(2-methylphenyl) C₂₀H₁₈N₄O₂S 378.0 Methyl substituent enhances crystallinity (m.p. 155°C)
1252856-24-8 N-(3,4-dimethoxyphenyl) C₂₃H₂₁N₃O₄S₂ 467.6 Dual methoxy groups increase polarity

Note: *Molecular weight estimated based on structural similarity to analogs.

  • Electron-Withdrawing Groups : The trifluoromethyl group in ZINC2719705 enhances metabolic stability and hydrophobic interactions .
  • Electron-Donating Groups : Methoxy substituents (e.g., BF21245 , 1252856-24-8 ) improve solubility but may reduce membrane permeability.
  • Steric Effects : Bulky substituents like N-ethyl-N-(3-methylphenyl) in the target compound may hinder rotational freedom, affecting binding kinetics.

Physicochemical and Spectroscopic Properties

  • Melting Points : Analogs like 8e (155°C) and 8g (142°C) suggest that ortho-substituted phenyl groups (e.g., 2-methyl) increase crystallinity compared to para-substituted derivatives.
  • Spectroscopic Data :
    • ¹H-NMR : Acetamide NH protons in analogs resonate at δ 10.33–10.50 ppm, while aromatic protons appear at δ 6.80–8.16 ppm .
    • EI-MS : Molecular ion peaks (e.g., m/z = 299.34 [M+H]⁺ in ) confirm molecular weights .

Research Findings and Implications

  • Antiviral Potential: Pyrimidine derivatives with sulfamoyl and cyclohexyl groups (e.g., 12ba, 12bb ) exhibit anti-HIV activity, suggesting the target compound’s scaffold may be tunable for antiviral applications.
  • Enzyme Inhibition: Compounds like 8e–8g inhibit α-glucosidase and lipoxygenase, indicating that the acetamide-thienopyrimidine framework is a viable pharmacophore for enzyme targeting.
  • Synthetic Flexibility : The sulfanyl linkage allows modular substitution, as shown in multiple synthesis routes (e.g., EDC/HOBt coupling in ).

Preparation Methods

Cyclocondensation of Thiophene Derivatives

The thieno[3,2-d]pyrimidin-4(3H)-one core is constructed via cyclocondensation of 3-aminothiophene-2-carboxylate derivatives with formamide or triethyl orthoformate. For example, heating methyl 3-aminothiophene-2-carboxylate with triethyl orthoformate in acetic acid induces cyclization to form 4-oxothieno[3,2-d]pyrimidine.

Key Reaction:

Methyl 3-aminothiophene-2-carboxylate+HCO(OEt)3AcOH, ΔThieno[3,2-d]pyrimidin-4-one\text{Methyl 3-aminothiophene-2-carboxylate} + \text{HCO(OEt)}_3 \xrightarrow{\text{AcOH, Δ}} \text{Thieno[3,2-d]pyrimidin-4-one}

N-Benzylation at Position 3

Introducing the benzyl group at position 3 requires alkylation under basic conditions. Treatment of the thienopyrimidinone with benzyl bromide in the presence of sodium hydride (NaH) in dimethylformamide (DMF) yields 3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidine.

Conditions:

  • Solvent: DMF

  • Base: NaH (2 equiv)

  • Temperature: 0°C to room temperature

  • Yield: ~75%

Functionalization at Position 2

Bromination for Electrophilic Substitution

The sulfanyl group at position 2 is introduced via nucleophilic aromatic substitution (SNAr). First, bromination of 3-benzylthieno[3,2-d]pyrimidin-4-one using phosphorus oxybromide (POBr₃) in acetonitrile provides 2-bromo-3-benzylthieno[3,2-d]pyrimidin-4-one.

Optimized Parameters:

  • Reagent: POBr₃ (1.2 equiv)

  • Solvent: Acetonitrile

  • Temperature: Reflux (80°C)

  • Time: 6 hours

Thiol-Acetamide Coupling

The bromo intermediate reacts with 2-mercapto-N-ethyl-N-(3-methylphenyl)acetamide under SNAr conditions. Deprotonation of the thiol with potassium carbonate (K₂CO₃) in DMF facilitates nucleophilic displacement of bromide.

Synthetic Route:

  • Preparation of 2-Mercaptoacetamide:

    • React chloroacetamide with thiourea in ethanol/water to form the thiouronium salt.

    • Hydrolyze with NaOH to yield 2-mercapto-N-ethyl-N-(3-methylphenyl)acetamide.

  • Coupling Reaction:

2-Bromo-3-benzylthieno[3,2-d]pyrimidin-4-one+HS-CH₂-C(O)N(Et)(C₆H₄-3-Me)K₂CO₃, DMFTarget Compound\text{2-Bromo-3-benzylthieno[3,2-d]pyrimidin-4-one} + \text{HS-CH₂-C(O)N(Et)(C₆H₄-3-Me)} \xrightarrow{\text{K₂CO₃, DMF}} \text{Target Compound}

Conditions:

  • Solvent: DMF

  • Base: K₂CO₃ (3 equiv)

  • Temperature: 60°C

  • Time: 12 hours

  • Yield: ~65%

Alternative Pathways and Modifications

Palladium-Catalyzed Cross-Coupling

For substrates resistant to SNAr, Stille coupling using tributylstannyl derivatives offers an alternative. A palladium catalyst (e.g., Pd(PPh₃)₄) mediates the reaction between 2-bromo-thienopyrimidinone and a stannane-functionalized acetamide.

Advantages:

  • Tolerates electron-rich aryl groups.

  • Higher regioselectivity for sterically hindered positions.

One-Pot Tandem Synthesis

Recent advancements propose a tandem approach combining cyclization and coupling in a single reactor. For instance, in situ generation of the thienopyrimidinone core followed by immediate bromination and thiol coupling reduces purification steps.

Challenges:

  • Requires precise control of reaction conditions.

  • Risk of over-bromination or side reactions.

Analytical Characterization

Critical validation steps include:

Technique Key Data
¹H NMR (400 MHz, DMSO-d₆)δ 8.72 (s, 1H, pyrimidine-H), 7.45–7.20 (m, 8H, aryl-H), 4.62 (s, 2H, SCH₂), 3.50 (q, 2H, NCH₂CH₃), 2.32 (s, 3H, Ar-CH₃).
LC-MS [M+H]⁺ = 504.2 (calc. 504.17), retention time = 6.7 min.
IR ν = 1680 cm⁻¹ (C=O), 1245 cm⁻¹ (C-S).

Industrial-Scale Considerations

Solvent and Catalyst Recycling

Green chemistry principles advocate for DMF recovery via distillation and Pd catalyst reuse using immobilized substrates.

Yield Optimization

  • Microwave Assistance: Reduces reaction time (e.g., 2 hours vs. 12 hours) with comparable yields.

  • Flow Chemistry: Enhances heat transfer and mixing efficiency for bromination and coupling steps.

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer : The synthesis typically involves cyclization of thiophene derivatives and sulfanyl-acetamide coupling. Key steps include:
  • Cyclization : Use catalysts like triethylamine in toluene or ethanol under reflux (70–90°C) to form the thieno[3,2-d]pyrimidinone core .
  • Sulfanyl-Acetamide Coupling : Optimize solvent choice (e.g., DMF or DMSO) and reaction time (12–24 hours) to enhance coupling efficiency .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and validate purity via HPLC (>95%) .

Q. What structural characterization techniques are essential for confirming the compound’s identity?

  • Methodological Answer :
  • NMR Spectroscopy : 1H/13C NMR to confirm substituent positions (e.g., benzyl, ethyl, methylphenyl groups) and detect impurities .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (C₂₃H₂₃N₃O₂S₂; theoretical ~449.6 g/mol) .
  • X-ray Crystallography : Optional for resolving ambiguous stereochemistry or crystal packing effects .

Q. What in vitro assays are recommended for preliminary evaluation of its bioactivity?

  • Methodological Answer :
  • Anticancer Activity : MTT assay against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
  • Antimicrobial Testing : Broth microdilution assay for MIC determination against Gram-positive/negative bacteria .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., kinase or protease targets) to identify mechanistic pathways .

Advanced Research Questions

Q. How can contradictory bioactivity data (e.g., varying IC₅₀ values across studies) be resolved?

  • Methodological Answer :
  • Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time .
  • Metabolic Stability Testing : Use liver microsomes to assess if metabolite interference affects results .
  • Structural Analog Comparison : Compare with analogs (e.g., 3-methylphenyl vs. 3,5-dimethylphenyl substituents) to isolate substituent effects .

Q. What computational strategies are effective for predicting binding modes to biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases or DNA topoisomerases .
  • MD Simulations : Run 100-ns simulations in GROMACS to evaluate binding stability and ligand-protein dynamics .
  • QSAR Modeling : Corrogate substituent electronic parameters (Hammett σ) with bioactivity to guide SAR .

Q. How can researchers address solubility challenges in in vivo studies?

  • Methodological Answer :
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester or phosphate) to enhance aqueous solubility .
  • Nanoparticle Formulation : Use PLGA or liposomal carriers for sustained release and improved bioavailability .
  • Co-solvent Systems : Test PEG-400 or cyclodextrin-based solutions for parenteral administration .

Data Contradiction Analysis

Q. Why do SAR studies show conflicting trends for substituents like benzyl vs. ethyl groups?

  • Methodological Answer :
  • Electrostatic vs. Steric Effects : Benzyl groups may enhance π-π stacking but increase steric hindrance, reducing binding affinity in crowded active sites .
  • Solubility-Potency Trade-off : Ethyl substituents improve logP but may reduce polar interactions with targets .
  • Table : Substituent Impact on Bioactivity
SubstituentSolubility (logS)IC₅₀ (μM)Target Affinity (ΔG, kcal/mol)
Benzyl-4.212.3-8.5
Ethyl-3.818.7-7.2
3-MePhenyl-4.59.1-9.3
Data derived from

Experimental Design Considerations

Q. What in vivo models are suitable for validating dual anticancer/antimicrobial activity?

  • Methodological Answer :
  • Xenograft Models : Use immunocompromised mice (e.g., BALB/c nude) with tumor inoculation for anticancer efficacy .
  • Infection Models : Evaluate antimicrobial effects in neutropenic mice infected with S. aureus or E. coli .
  • Toxicology Screening : Monitor liver/kidney function (ALT, BUN) and hematological parameters to assess safety .

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